Ethyl 1-amino-5-chloro-2,3-dihydro-1H-indene-1-carboxylate hcl
Description
Ethyl 1-amino-5-chloro-2,3-dihydro-1H-indene-1-carboxylate hydrochloride is a bicyclic indene derivative featuring an ethyl ester group, an amino substituent at position 1, and a chlorine atom at position 3. Its hydrochloride salt form enhances stability and solubility for pharmaceutical or synthetic applications.
Properties
Molecular Formula |
C12H15Cl2NO2 |
|---|---|
Molecular Weight |
276.16 g/mol |
IUPAC Name |
ethyl 1-amino-5-chloro-2,3-dihydroindene-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C12H14ClNO2.ClH/c1-2-16-11(15)12(14)6-5-8-7-9(13)3-4-10(8)12;/h3-4,7H,2,5-6,14H2,1H3;1H |
InChI Key |
RNFDSIWFPXFCRL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1(CCC2=C1C=CC(=C2)Cl)N.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-amino-5-chloro-2,3-dihydro-1H-indene-1-carboxylate hydrochloride typically involves multiple steps, starting from readily available starting materials. One common approach involves the following steps:
Formation of the Indene Ring System: The indene ring system can be synthesized through a Friedel-Crafts acylation reaction, where a benzene ring is reacted with a suitable acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Introduction of the Chloro Substituent: The chloro substituent can be introduced through a halogenation reaction, where the indene intermediate is treated with a chlorinating agent such as thionyl chloride or phosphorus pentachloride.
Amino Group Addition: The amino group can be introduced through a nucleophilic substitution reaction, where the chloro-substituted indene is reacted with an amine such as ammonia or an alkylamine.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst to form the ethyl ester.
Industrial Production Methods
Industrial production of ethyl 1-amino-5-chloro-2,3-dihydro-1H-indene-1-carboxylate hydrochloride may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-amino-5-chloro-2,3-dihydro-1H-indene-1-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro substituent can be replaced by other nucleophiles through nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Ammonia, alkylamines, thiols
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, amines
Substitution: Various substituted indene derivatives
Scientific Research Applications
Pharmacological Potential
Research indicates that compounds similar to ethyl 1-amino-5-chloro-2,3-dihydro-1H-indene-1-carboxylate hydrochloride exhibit various pharmacological activities:
- Anti-inflammatory Effects : Studies have shown that derivatives of this compound can reduce inflammation, making them candidates for treating inflammatory diseases .
- Hypoxia Treatment : The compound has been noted for its potential in improving symptoms related to hypoxia and anoxemia. It may enhance cerebral function and serve as a therapeutic agent in conditions such as amnesia and presbyophrenia .
Cosmetic Applications
The compound's properties may also lend themselves to cosmetic formulations. Its ability to interact with skin cells suggests potential use in products aimed at improving skin conditions or enhancing skin health through anti-inflammatory effects .
Case Study 1: Anti-inflammatory Research
A study published in the Brazilian Journal of Pharmaceutical Sciences explored the efficacy of various dihydroindene derivatives in reducing inflammatory markers in vitro. Ethyl 1-amino-5-chloro-2,3-dihydro-1H-indene-1-carboxylate hydrochloride was part of a series of compounds tested, demonstrating significant activity in lowering cytokine levels associated with inflammation .
Case Study 2: Hypoxia and Cognitive Function
In another investigation, researchers assessed the cognitive-enhancing effects of similar compounds in animal models subjected to hypoxic conditions. Results indicated that treatment with ethyl 1-amino derivatives improved cognitive performance significantly compared to controls, suggesting a protective effect against hypoxia-induced cognitive decline .
Summary Table of Applications
Mechanism of Action
The mechanism of action of ethyl 1-amino-5-chloro-2,3-dihydro-1H-indene-1-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Key Structural and Chemical Properties :
- Molecular Formula: Likely C₁₂H₁₄ClNO₂·HCl (inferred from analogs like ethyl 1-amino-5-bromo derivatives ).
- Molecular Weight : Estimated ~280–300 g/mol (based on bromo analog: 338.60 g/mol ).
- Synthesis: Prepared via esterification of 1-amino-5-chloro-indene carboxylic acid intermediates using ethanol and thionyl chloride (SOCl₂), analogous to methods for methyl 1-amino-indene carboxylates .
Comparison with Structurally Similar Compounds
Halogen-Substituted Analogs
Key Findings :
- Ester Group Role: The ethyl ester in the target compound likely improves membrane permeability compared to non-esterified amines like 5-chloro-inden-1-amine .
Positional Isomers and Functional Group Variations
Key Findings :
- Amino Group Position: Shifting the amino group from position 1 to 2 (as in ) may alter hydrogen-bonding capacity and steric hindrance, impacting receptor affinity.
Pharmacologically Active Indene Derivatives
- Anti-inflammatory Activity : Methyl (1R,2S)-dihydroxy-3-oxo-indene carboxylates show significant anti-inflammatory effects in vitro (IC₅₀: 10–20 μM) .
Biological Activity
Ethyl 1-amino-5-chloro-2,3-dihydro-1H-indene-1-carboxylate hydrochloride is a synthetic compound belonging to the indene derivatives class. Its unique structure, characterized by a chlorine atom at the 5-position of the indene ring, contributes to its diverse biological activities. This article explores its biological activity, including potential therapeutic effects, interaction studies, and comparative analysis with similar compounds.
- Molecular Formula : C₁₂H₁₄ClN₁O₂·HCl
- Molecular Weight : Approximately 245.7 g/mol
- Structure : The compound features an indene core with an amino group and a carboxylate ester, which are essential for its biological interactions.
Biological Activities
Ethyl 1-amino-5-chloro-2,3-dihydro-1H-indene-1-carboxylate HCl exhibits several notable biological activities:
1. Antitumor Activity
Studies indicate that compounds similar to this compound may possess antitumor properties. For instance, certain indene derivatives have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The mechanism often involves modulation of cell signaling pathways associated with tumor growth .
2. Anti-inflammatory Effects
Research demonstrates that similar compounds exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators. This activity suggests potential applications in treating inflammatory diseases .
3. Antimicrobial Properties
Preliminary studies suggest that this compound may have antimicrobial effects against specific bacterial strains. This is attributed to its ability to disrupt bacterial cell membranes and inhibit metabolic processes .
Interaction Studies
The biological activity of this compound can be attributed to its interactions with various biological molecules:
| Biological Molecule | Interaction Type | Effect |
|---|---|---|
| Enzymes | Inhibition | Reduces activity of specific enzymes involved in cancer progression |
| Receptors | Binding | Modulates receptor activity linked to inflammation and pain |
| DNA | Intercalation | Disrupts replication in cancer cells |
These interactions are crucial for understanding its therapeutic potential and safety profile.
Comparative Analysis
To highlight the unique characteristics of this compound, a comparison with structurally related compounds is provided below:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Ethyl 2-amino-5-chloro-2,3-dihydro-1H-indene-2-carboxylate HCl | C₁₂H₁₄ClN₁O₂·HCl | Different amino group position; varied biological activity |
| Ethyl 1-amino-5-fluoro-2,3-dihydroindene-1-carboxylate HCl | C₁₂H₁₄FN₁O₂·HCl | Fluorine substitution alters biological effects |
| Ethyl 4-aminoindole derivatives | Varies | Different core structure; varied biological activities |
This comparison underscores the significance of chlorine substitution at the 5-position on the indene ring in determining the compound's unique biological profile.
Case Studies
Several case studies have explored the therapeutic potential of related compounds:
Case Study 1: Antitumor Effects in Xenograft Models
A study demonstrated that indene derivatives similar to this compound significantly inhibited tumor growth in xenograft models. The treatment led to reduced tumor size and increased survival rates in treated mice compared to control groups .
Case Study 2: Anti-inflammatory Mechanisms
Research investigating the anti-inflammatory effects of related compounds found that they effectively reduced inflammation markers in animal models of arthritis. These findings suggest potential applications for managing chronic inflammatory diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
